3-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
3-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a combination of pyrazole, oxadiazole, and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine.
Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of the Rings: The final step involves coupling the pyrazole and oxadiazole rings with a pyridine derivative under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
3-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting an antimicrobial or anticancer effect .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H10ClN5O |
---|---|
Molecular Weight |
323.73 g/mol |
IUPAC Name |
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H10ClN5O/c17-12-5-3-10(4-6-12)13-8-14(21-20-13)16-19-15(22-23-16)11-2-1-7-18-9-11/h1-9H,(H,20,21) |
InChI Key |
PRSSHSMYJPNZKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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